

Application Note: Determination of Macozinone MIC using the Resazurin Microtiter Assay

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Compound of Interest

Compound Name: Macozinone

Cat. No.: B609851

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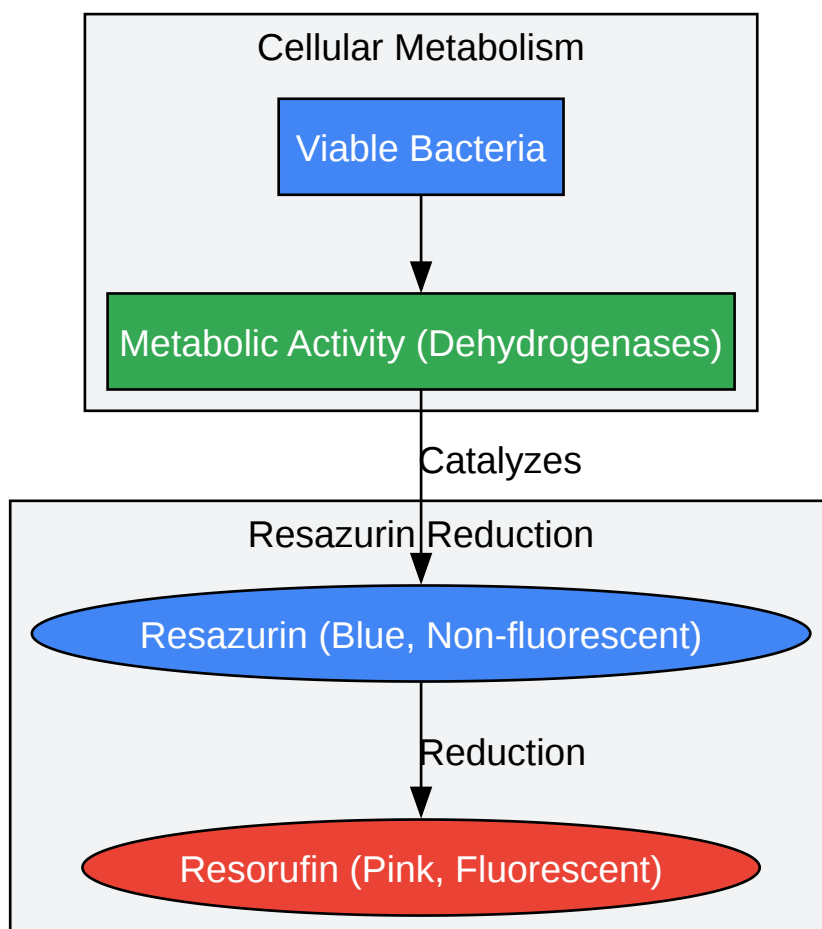
Introduction

Macozinone (PBTZ169) is a promising benzothiazinone-class drug candidate currently in clinical development for the treatment of tuberculosis (TB).^{[1][2][3][4]} It acts as a prodrug that is activated by the decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) enzyme in *Mycobacterium tuberculosis* (Mtb).^{[1][2]} This activation leads to the covalent inhibition of DprE1, an essential enzyme in the synthesis of the mycobacterial cell wall component arabinan, ultimately resulting in cell lysis.^{[1][2][3][4]} Given its potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb, accurate methods for determining its minimum inhibitory concentration (MIC) are crucial for preclinical and clinical research.^[5]

The resazurin microtiter assay (REMA) is a rapid, simple, and cost-effective colorimetric method for determining the MIC of antimicrobial agents.^{[6][7][8]} The assay utilizes the blue, non-fluorescent indicator dye resazurin. In the presence of metabolically active (i.e., viable) cells, resazurin is reduced by intracellular dehydrogenases to the pink, highly fluorescent compound resorufin.^{[9][10][11][12]} The MIC is determined as the lowest concentration of the antimicrobial agent that prevents this color change, thus indicating inhibition of bacterial growth.^{[13][14]} This application note provides a detailed protocol for the determination of **Macozinone** MIC against *Mycobacterium tuberculosis* using the resazurin microtiter assay.

Principle of the Resazurin Assay

The core of the REMA lies in the metabolic reduction of resazurin by viable cells. Metabolically active bacteria maintain a reducing environment within their cytoplasm.[9] Cellular enzymes, such as diaphorase, utilize NADH or NADPH to reduce the blue resazurin to the pink resorufin. [12] The intensity of the resulting pink color is proportional to the number of viable cells. In the context of an MIC assay, the absence of a color change (remaining blue) at a given concentration of **Macozinone** indicates that bacterial metabolism and growth have been inhibited.



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Principle of the Resazurin Assay.

Experimental Protocol

This protocol is designed for a 96-well microtiter plate format. All procedures involving live *Mycobacterium tuberculosis* must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials:

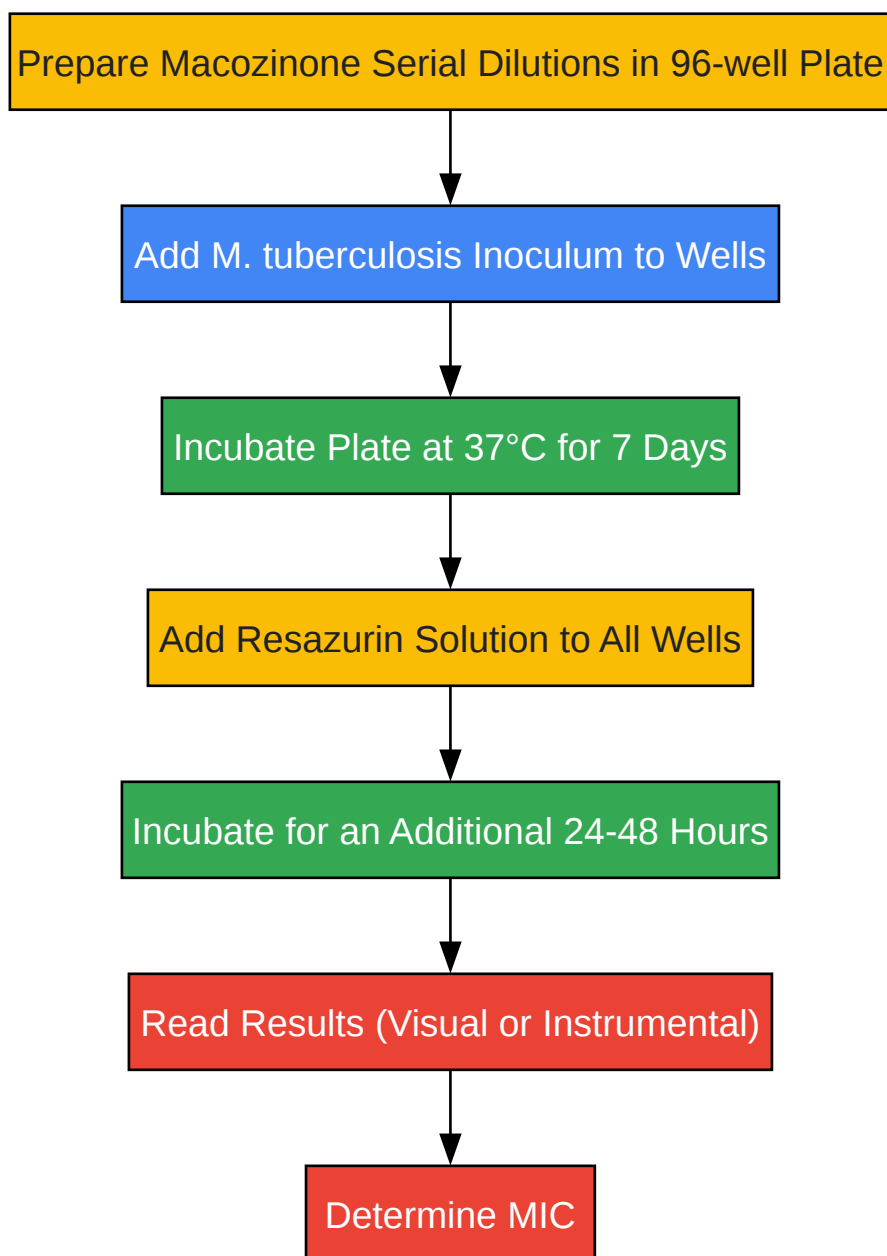
- **Macozinone** (PBTZ169)
- Mycobacterium tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)
- Resazurin sodium salt powder
- Sterile 96-well flat-bottom microtiter plates
- Sterile distilled water
- Dimethyl sulfoxide (DMSO)
- Sterile tubes for dilution
- Multichannel pipette
- Incubator (37°C)
- Microplate reader (optional, for quantitative analysis)

Reagent Preparation:

- **Macozinone** Stock Solution: Prepare a 1 mg/mL stock solution of **Macozinone** in DMSO. Further dilutions should be made in supplemented 7H9 broth to achieve the desired starting concentration for serial dilutions.
- Resazurin Solution (0.02% w/v): Dissolve 10 mg of resazurin sodium salt in 50 mL of sterile distilled water. Sterilize by filtration through a 0.22 µm filter. Store protected from light at 4°C for up to 2 weeks.
- M. tuberculosis Inoculum: Culture M. tuberculosis in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. This suspension is then diluted 1:20 in supplemented 7H9 broth to be used as the inoculum.[6]

Assay Procedure:

- Plate Setup: Add 100 μ L of supplemented 7H9 broth to all wells of a 96-well plate.
- Drug Dilution: Add 100 μ L of the working **Macozinone** solution to the first well of each row to be tested, resulting in a total volume of 200 μ L. Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard 100 μ L from the last well. This will result in wells with 100 μ L of serially diluted **Macozinone**.
- Controls:
 - Growth Control: Wells containing 100 μ L of supplemented 7H9 broth without **Macozinone**.
 - Sterility Control: Wells containing 100 μ L of supplemented 7H9 broth without **Macozinone** and without inoculum.
- Inoculation: Add 100 μ L of the prepared M. tuberculosis inoculum to all wells except the sterility control wells. This brings the final volume in each well to 200 μ L.
- Incubation: Cover the plates and seal them in plastic bags to prevent evaporation. Incubate at 37°C for 7 days.[\[6\]](#)
- Addition of Resazurin: After the initial incubation period, add 30 μ L of the 0.02% resazurin solution to each well.[\[6\]](#)
- Final Incubation: Re-incubate the plates at 37°C for 24-48 hours.
- Reading the Results:
 - Visual Reading: The MIC is defined as the lowest concentration of **Macozinone** that prevents the color change from blue to pink.[\[6\]](#) A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
 - Instrumental Reading (Optional): The fluorescence can be read using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[\[10\]](#) Absorbance can also be measured at 570 nm (for resorufin) and 600 nm (for resazurin).[\[15\]](#)



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Experimental Workflow for MIC Determination.

Data Presentation

The results of the resazurin microtiter assay can be summarized in a clear and concise table. The MIC value is a critical piece of quantitative data derived from this assay.

Table 1: Example MIC Determination for **Macozinone** against M. tuberculosis

Macozinone Conc. (µg/mL)	Well Color	Growth (+/-)
0.5	Blue	-
0.25	Blue	-
0.125	Blue	-
0.0625	Blue	-
0.03125	Pink	+
0.0156	Pink	+
0.0078	Pink	+
0.0039	Pink	+
Growth Control	Pink	+
Sterility Control	Blue	-

In the example above, the MIC of **Macozinone** would be reported as 0.0625 µg/mL.

Discussion and Troubleshooting

The resazurin microtiter assay is a robust method for determining the MIC of **Macozinone** against *M. tuberculosis*. The visual endpoint is generally clear and easy to interpret. However, some common issues can arise:

- **Inconsistent Color Development:** This may be due to improper mixing of reagents, contamination, or an inconsistent inoculum size. Ensure all reagents are brought to room temperature and are well-mixed before use.
- **Intermediate Color (Purple):** A purple color may indicate partial inhibition of bacterial growth. In such cases, the MIC is typically recorded as the lowest concentration that results in a color that is more blue than purple.
- **High Background in Sterility Control:** If the sterility control well turns pink, it indicates contamination of the media or reagents. The experiment should be repeated with fresh, sterile materials.

Conclusion

The resazurin microtiter assay is a reliable and efficient method for determining the MIC of **Macozinone** against *Mycobacterium tuberculosis*. Its simplicity and low cost make it an ideal tool for high-throughput screening and routine susceptibility testing in a research setting. The detailed protocol provided in this application note should enable researchers, scientists, and drug development professionals to successfully implement this assay in their laboratories.

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